Adipic acid-13C6

説明

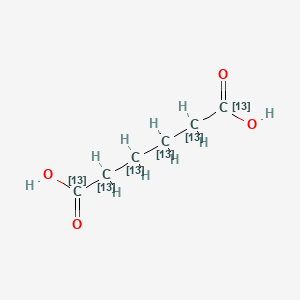

Structure

3D Structure

特性

IUPAC Name |

(1,2,3,4,5,6-13C6)hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adipic Acid-13C6: A Comprehensive Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties and stability of Adipic acid-13C6. This isotopically labeled compound is a crucial tool in a variety of research and development applications, including metabolic studies, as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Understanding its fundamental characteristics is paramount for its effective and accurate use.

Core Chemical and Physical Properties

This compound, also known as hexanedioic acid-13C6, is a stable, isotopically labeled form of adipic acid where all six carbon atoms are the 13C isotope.[2][3] This labeling results in a mass shift of +6 compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.[1]

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is specific to the labeled compound, other values are derived from data for unlabeled adipic acid due to the negligible impact of isotopic labeling on most physical properties.

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₁₀O₄ | [3] |

| Molecular Weight | 152.10 g/mol | [3] |

| CAS Number | 942037-55-0 | [2][3] |

| Appearance | White crystalline solid/powder | |

| Melting Point | 151-154 °C | |

| Boiling Point | 265 °C at 100 mmHg | |

| Flash Point | 196 °C (closed cup) | |

| Purity | ≥98% | [3] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Solubility | ||

| Slightly soluble in water | ||

| Soluble in methanol, ethanol, acetone, and ether |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

Chemical Stability: this compound is a stable compound under recommended storage conditions. It is relatively stable but can decompose at temperatures above its boiling point.

Storage Recommendations: Store in a tightly closed container in a cool, dry place. Protect from moisture.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

Hazardous Decomposition Products: Under fire conditions, thermal decomposition may produce carbon monoxide and carbon dioxide.

Degradation Pathways

The primary degradation pathway for adipic acid at elevated temperatures is thermal decomposition. Studies on unlabeled adipic acid have shown that upon heating, it can undergo ketonization to form cyclopentanone. This process involves decarboxylation and the formation of a cyclic ketone.

While hydrolytic degradation is not expected to be a significant pathway due to the stability of the carboxylic acid functional groups under normal environmental conditions, oxidative degradation can occur in the presence of strong oxidizing agents.

Caption: Thermal degradation of adipic acid to cyclopentanone.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR is a powerful technique for determining the concentration of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of known concentration.

Sample Preparation:

-

Accurately weigh a specific amount of this compound and a suitable internal standard (e.g., maleic acid) into a clean NMR tube.

-

Add a known volume of a deuterated solvent (e.g., DMSO-d6 or D₂O) to the NMR tube.

-

Ensure complete dissolution of both the sample and the internal standard by gentle vortexing.

NMR Acquisition Parameters (Illustrative for a 400 MHz Spectrometer):

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between scans. A typical starting point is 30 seconds.

-

Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

-

Receiver Gain: Set to an optimal level to avoid signal clipping.

Data Processing and Quantification:

-

Apply a Fourier transform to the acquired FID.

-

Perform phase and baseline correction.

-

Integrate the well-resolved signals of both this compound and the internal standard.

-

Calculate the concentration of this compound using the following formula:

Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / V)

Where:

-

Cₓ = Concentration of this compound

-

Iₓ = Integral of the this compound signal

-

Nₓ = Number of protons giving rise to the this compound signal

-

Iₛ = Integral of the internal standard signal

-

Nₛ = Number of protons giving rise to the internal standard signal

-

Mₓ = Molecular weight of this compound

-

Mₛ = Molecular weight of the internal standard

-

mₛ = Mass of the internal standard

-

V = Volume of the solvent

-

Caption: Workflow for quantitative NMR analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like adipic acid, derivatization is required to increase volatility.

Sample Preparation and Derivatization (Silylation):

-

Accurately measure a known amount of the sample containing this compound.

-

If in a complex matrix, perform a liquid-liquid or solid-phase extraction to isolate the acidic components.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

-

Heat the mixture at 70-80°C for 30-60 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Parameters (Illustrative):

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Analyzer: Quadrupole or Ion Trap.

-

Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the characteristic ions of the derivatized this compound.

Caption: Workflow for GC-MS analysis of adipic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like adipic acid, without the need for derivatization. This compound is an excellent internal standard for LC-MS based quantification.[1]

Sample Preparation:

-

For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing this compound as the internal standard.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis. Dilution may be necessary depending on the expected analyte concentration.

LC-MS/MS Parameters (Illustrative):

-

LC Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.

-

Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.

-

MS Ion Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.

-

MS Analyzer: Triple quadrupole (QqQ) for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

Adipic Acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by +6 Da)

-

Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of the unlabeled adipic acid to the peak area of this compound against the concentration of the unlabeled adipic acid standards.

-

The concentration of adipic acid in the unknown samples is then determined from this calibration curve.

Caption: Workflow for LC-MS analysis using an internal standard.

This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies for this compound. By understanding and applying this information, researchers, scientists, and drug development professionals can effectively utilize this valuable isotopic standard in their studies.

References

Technical Guide to Isotopic Purity and Enrichment Analysis of Adipic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the isotopic purity and enrichment of Adipic acid-13C6. Adipic acid, a dicarboxylic acid of significant industrial importance, particularly in the production of nylon, is often utilized in its isotopically labeled form in metabolic research and as an internal standard in quantitative analytical studies. Accurate assessment of its isotopic composition is paramount for the integrity of such research. This document details the necessary experimental protocols, data interpretation, and visualization of workflows for this analysis.

Quantitative Data on this compound

This compound is commercially available with a specified isotopic enrichment, typically around 99 atom % ¹³C. This high level of enrichment is crucial for its application as a tracer or internal standard, as it minimizes interference from the naturally occurring unlabeled (M+0) adipic acid. The chemical purity of the standard is also a critical parameter, with commercial grades often exceeding 98%.[1]

Isotopologue Distribution

The isotopic purity of this compound is determined by measuring the relative abundance of its mass isotopologues. An isotopologue is a molecule that differs only in its isotopic composition. For this compound, the isotopologues of interest range from M+0 (unlabeled) to M+6 (fully labeled). The theoretical mass isotopologue distribution for this compound with 99% ¹³C enrichment at each of its six carbon positions has been calculated and is presented in Table 1. This distribution accounts for the natural abundance of ¹³C in the unlabeled portion of the sample.

Table 1: Theoretical Mass Isotopologue Distribution of this compound (99% Enrichment)

| Isotopologue | Mass Shift | Theoretical Abundance (%) |

| M+0 | 0 | ~0.00 |

| M+1 | +1 | ~0.00 |

| M+2 | +2 | ~0.00 |

| M+3 | +3 | ~0.01 |

| M+4 | +4 | ~0.15 |

| M+5 | +5 | ~5.40 |

| M+6 | +6 | ~94.44 |

Note: The theoretical abundances are calculated based on a binomial probability distribution, assuming a 99% probability of each of the six carbon atoms being ¹³C.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 2.

Table 2: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₁₀O₄ | |

| Molecular Weight (Labeled) | 152.10 g/mol | |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | [1] |

| Mass Shift | M+6 | |

| Unlabeled CAS Number | 124-04-9 | [1] |

| Labeled CAS Number | 942037-55-0 | [1] |

Experimental Protocols

The analysis of this compound isotopic purity and enrichment is typically performed using mass spectrometry coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Due to the low volatility of adipic acid, a derivatization step is required for GC-MS analysis to convert it into a more volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol details the silylation of adipic acid to form its more volatile trimethylsilyl (TMS) ester, followed by GC-MS analysis.

2.1.1. Sample Preparation and Derivatization (Silylation)

-

Standard Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable aprotic solvent (e.g., acetonitrile or pyridine) to create a 1 mg/mL stock solution.

-

Sample Aliquoting: Transfer 100 µL of the stock solution to a clean, dry 2 mL autosampler vial.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.

-

Derivatization:

-

Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the sample can be diluted with an aprotic solvent like hexane.

2.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injection Volume: 1 µL

-

Injector Temperature: 280°C

-

Split Ratio: 20:1

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the relevant m/z values for the di-TMS-adipate isotopologues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes the derivatization of adipic acid to its dibutyl ester, followed by LC-MS/MS analysis. This method is particularly useful for complex biological matrices.

2.2.1. Sample Preparation and Derivatization (Butylation)

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).

-

Sample Aliquoting: Transfer an appropriate volume of the stock solution or sample extract to a glass tube.

-

Evaporation: Dry the sample completely under a stream of nitrogen.

-

Derivatization:

-

Add 200 µL of 3 M HCl in n-butanol.

-

Cap the tube tightly and heat at 65°C for 60 minutes.

-

After cooling, evaporate the reagent under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

2.2.2. LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

-

Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor the specific parent-to-product ion transitions for each isotopologue of dibutyl adipate.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the relative abundance of each mass isotopologue to calculate the isotopic purity and enrichment.

-

Peak Identification and Integration: Identify the chromatographic peak corresponding to the derivatized this compound. Integrate the peak areas for each of the monitored isotopologues (M+0 to M+6).

-

Calculation of Isotopic Purity: The isotopic purity is calculated as the percentage of the M+6 isotopologue relative to the sum of all isotopologues.

-

Isotopic Purity (%) = [Area(M+6) / (Area(M+0) + Area(M+1) + ... + Area(M+6))] x 100

-

-

Calculation of Isotopic Enrichment: The atom percent enrichment (APE) can be calculated using the following formula, which considers the contribution of all labeled isotopologues:

-

APE (%) = [ (1 * Area(M+1) + 2 * Area(M+2) + ... + 6 * Area(M+6)) / (6 * (Area(M+0) + Area(M+1) + ... + Area(M+6))) ] x 100

-

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.

References

An In-depth Technical Guide to the Microbial Biosynthesis of Adipic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways for producing fully carbon-labeled adipic acid (adipic acid-13C6) in metabolically engineered microbes. It is intended to serve as a resource for researchers and professionals in the fields of synthetic biology, metabolic engineering, and drug development who are interested in the sustainable production of isotopically labeled compounds. This document details the primary metabolic routes, presents quantitative data from various studies, outlines detailed experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction to Microbial this compound Production

Adipic acid is a crucial dicarboxylic acid primarily used in the production of nylon-6,6.[1] Traditional chemical synthesis methods are petroleum-dependent and associated with significant greenhouse gas emissions.[1] Microbial biosynthesis from renewable feedstocks presents a sustainable alternative. The production of this compound, a stable isotope-labeled version, is of particular interest for metabolic studies, flux analysis, and as a tracer in various biomedical and environmental research applications. The core principle of producing this compound in microbes involves cultivating engineered strains on a medium where the primary carbon source is uniformly labeled with ¹³C, typically [U-¹³C]-glucose. The engineered metabolic pathways then convert this labeled precursor into adipic acid with all six carbon atoms being ¹³C.

Core Biosynthetic Pathways for Adipic Acid Production

Several biosynthetic pathways have been engineered in microorganisms, primarily Escherichia coli and Saccharomyces cerevisiae, to produce adipic acid. These pathways can be adapted for this compound production by utilizing ¹³C-labeled glucose as the feedstock.

The Reverse Adipate Degradation Pathway (RADP)

The reverse adipate degradation pathway, originally identified in Thermobifida fusca, is a promising route for adipic acid biosynthesis.[1][2] This pathway has been successfully expressed in both E. coli and S. cerevisiae.[1][2] The pathway initiates with the condensation of acetyl-CoA and succinyl-CoA, both derived from the central carbon metabolism, which in the case of this compound production, would originate from [U-¹³C]-glucose.

The key enzymatic steps in the RADP are:

-

Thiolase: Condensation of acetyl-CoA and succinyl-CoA.

-

Dehydrogenase/Reductase steps: A series of reduction and dehydration steps to form the C6 backbone.

-

Thioesterase: The final release of free adipic acid.

A notable advantage of this pathway is its potential for high theoretical yields.[3]

The Muconic Acid Pathway

This pathway proceeds through the intermediate cis,cis-muconic acid, which is subsequently reduced to adipic acid.[4] The initial steps often leverage the host's native shikimate pathway to produce chorismate, which is then converted to catechol. Catechol is then processed to cis,cis-muconic acid. The final step, the reduction of muconic acid to adipic acid, can be achieved enzymatically using an enoate reductase.[5] When [U-¹³C]-glucose is used as the substrate, all intermediates, including the final adipic acid product, will be fully labeled.

The α-Ketoadipate Pathway

This pathway utilizes the α-aminoadipate (AAA) pathway, which is involved in lysine biosynthesis in some organisms like Saccharomyces cerevisiae.[6] The pathway starts from the central metabolite α-ketoglutarate. By introducing specific enzymes, α-ketoadipate can be converted to adipic acid.[6] This pathway is attractive as it branches from a key node in the TCA cycle.

Quantitative Data on Microbial Adipic Acid Production

The following tables summarize the quantitative data on adipic acid production from various studies. While these studies do not specifically report on this compound, the titers and yields are indicative of the potential production levels when using a ¹³C-labeled carbon source.

Table 1: Adipic Acid Production in Engineered Escherichia coli

| Strain | Pathway | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |

| Engineered E. coli | Reverse Adipate Degradation | Glycerol | 68.0 | - | [3] |

| Engineered E. coli | Reverse Adipate Degradation | Glucose | 1.51 | - | [7] |

| Engineered E. coli | From Cyclohexane | Cyclohexane | 22.6 | - | [8] |

| Engineered E. coli | From KA oil | KA oil | 110 | - | [8] |

| Recombinant E. coli | From 6-hydroxyhexanoic acid | 6-hydroxyhexanoic acid | 15.6 | - | [9] |

Table 2: Adipic Acid Production in Engineered Saccharomyces cerevisiae

| Strain | Pathway | Carbon Source | Titer (mg/L) | Yield | Reference |

| Engineered S. cerevisiae | Reverse Adipate Degradation | Glucose | 10.09 | - | [10] |

| Engineered S. cerevisiae | Muconic Acid Pathway | Glucose | - | - | [5][11] |

Experimental Protocols

General Protocol for Production of this compound

This protocol outlines the general steps for producing this compound in a metabolically engineered microbe.

-

Strain Cultivation: Inoculate a single colony of the engineered microbial strain into a seed culture medium containing standard glucose. Grow overnight at the optimal temperature and shaking speed.

-

¹³C-Labeling Culture: Inoculate the main culture medium with the seed culture. The main culture medium should contain [U-¹³C]-glucose as the sole carbon source.

-

Induction: If the expression of the pathway genes is under the control of an inducible promoter, add the appropriate inducer at the optimal cell density.

-

Fermentation: Continue the fermentation under controlled conditions (temperature, pH, aeration) for a predetermined period to allow for the production of this compound.

-

Harvesting: Centrifuge the culture to separate the cells from the supernatant, which contains the secreted this compound.

-

Extraction and Purification: Extract the this compound from the supernatant using methods such as liquid-liquid extraction with an organic solvent. Further purify the product using techniques like crystallization or chromatography.[12]

-

Analysis: Confirm the identity and quantify the concentration of this compound using analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[11]

Detailed Methodology for Strain Construction in Saccharomyces cerevisiae

This protocol provides a more detailed look into the construction of an adipic acid-producing yeast strain.

-

Gene Synthesis and Codon Optimization: Synthesize the genes encoding the enzymes of the desired biosynthetic pathway (e.g., RADP). Codon-optimize the gene sequences for optimal expression in S. cerevisiae.

-

Plasmid Construction: Clone the synthesized genes into yeast expression vectors. These vectors typically contain a yeast-specific origin of replication, a selection marker, and promoters and terminators to drive gene expression.[2][13] Both plasmid-based expression and chromosomal integration are viable strategies.[2][6]

-

Yeast Transformation: Transform the constructed plasmids into a suitable S. cerevisiae host strain using a standard transformation protocol (e.g., lithium acetate method).

-

Selection and Verification: Select for successful transformants on an appropriate selective medium. Verify the presence of the integrated genes and their expression through PCR, RT-PCR, or Western blotting.

Visualizations of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key biosynthetic pathways and a general experimental workflow.

Caption: Overview of major biosynthetic pathways to this compound.

Caption: General experimental workflow for this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fed-batch Self-regulated Fermentation of Glucose to Co-produce Glycerol and 1,3-propanediol by Recombinant Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 4. research.chalmers.se [research.chalmers.se]

- 5. par.nsf.gov [par.nsf.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Biosynthesis of adipic acid in metabolically engineered Saccharomyces cerevisiae [jmicrobiol.or.kr]

- 8. mdpi.com [mdpi.com]

- 9. fao.org [fao.org]

- 10. Biosynthesis of adipic acid in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pragolab.cz [pragolab.cz]

- 12. rsc.org [rsc.org]

- 13. Introduction and expression of genes for metabolic engineering applications in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Natural Abundance Correction for Adipic Acid-13C6 Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Stable isotope tracing using molecules like Adipic acid-13C6 is a powerful technique for elucidating metabolic pathways and quantifying flux. However, the interpretation of data from mass spectrometry is complicated by the presence of naturally occurring heavy isotopes. These isotopes, particularly Carbon-13, contribute to the measured mass isotopologue distribution (MID), potentially masking the true incorporation from the labeled tracer. This technical guide provides a comprehensive overview of the principles, methodologies, and data analysis workflows for performing natural abundance correction in this compound studies. It includes a detailed mathematical framework, generalized experimental protocols, and visual diagrams to clarify complex concepts, enabling researchers to achieve accurate and reliable results in their metabolic investigations.

Introduction to Stable Isotope Tracing and Natural Abundance

Stable isotope tracing is a fundamental method used to measure the activity of intracellular metabolic pathways.[1] The technique involves introducing a nutrient labeled with a stable, heavy isotope (e.g., 13C, 15N) into a biological system.[2] As the cells metabolize this labeled tracer, the isotope is incorporated into downstream metabolites. By measuring the mass shifts in these metabolites using mass spectrometry (MS), researchers can trace the flow of atoms through metabolic networks.[3][4]

This compound is a fully labeled tracer used to study pathways related to dicarboxylic acid metabolism. However, a significant challenge in these experiments is that heavy isotopes exist naturally in the environment.[5] Carbon, for instance, is composed of approximately 98.9% 12C and 1.1% 13C.[6][7] This natural abundance means that even in an unlabeled sample, a population of any given molecule will contain a distribution of mass isotopologues, which are molecules that differ only in their isotopic composition.[4][8] This baseline distribution can interfere with the measurement of isotope incorporation from the experimental tracer, necessitating a robust correction method to isolate the signal derived from the labeled substrate.[2][9]

The Principle of Natural Abundance Correction

When a metabolite is analyzed by mass spectrometry, the instrument detects a spectrum of peaks for that molecule, corresponding to its different mass isotopologues. The relative intensity of these peaks is called the Mass Isotopologue Distribution (MID).[2] In a labeling experiment, the measured MID is a composite of two factors:

-

Labeling from the Tracer: The incorporation of 13C atoms from the administered this compound.

-

Natural Abundance: The presence of naturally occurring heavy isotopes (13C, 15N, 18O, 2H, etc.) in all atoms of the metabolite.[9]

The goal of natural abundance correction is to mathematically remove the contribution of naturally occurring isotopes from the measured MID.[1][2] This yields a corrected MID that represents only the enrichment derived from the stable isotope tracer, providing an accurate basis for metabolic flux analysis and pathway identification.[10] Failure to perform this correction can lead to a significant overestimation of label incorporation and, consequently, to the misinterpretation of metabolic activities.[5][11]

Quantitative Data for Correction

The correction algorithms rely on the known natural abundances of all stable isotopes for each element present in the molecule of interest. The chemical formula for Adipic Acid is C6H10O4 .

Table 1: Natural Abundance of Relevant Stable Isotopes

This table summarizes the natural abundances of the key isotopes relevant for correcting adipic acid measurements.

| Element | Isotope | Mass (Da) | Natural Abundance (%) |

| Carbon | 12C | 12.000000 | 98.93 |

| 13C | 13.003355 | 1.07 | |

| Hydrogen | 1H | 1.007825 | 99.985 |

| 2H (D) | 2.014102 | 0.015 | |

| Oxygen | 16O | 15.994915 | 99.762 |

| 17O | 16.999131 | 0.038 | |

| 18O | 17.999160 | 0.200 | |

| Nitrogen | 14N | 14.003074 | 99.634 |

| 15N | 15.000109 | 0.366 |

Note: Abundance values are standard and may show slight natural variation. For highly precise work, these values can be empirically determined from unlabeled standards.

Table 2: Theoretical Mass Isotopologue Distribution (MID) of Unlabeled Adipic Acid (C6H10O4)

This table shows the calculated contribution of natural isotopes to the first few mass isotopologues of adipic acid. The M+0 peak represents the molecule with only the most abundant isotopes (all 12C, 1H, 16O).

| Mass Isotopologue | Description | Expected Relative Abundance (%) |

| M+0 | C6H10O4 with no heavy isotopes | 92.83 |

| M+1 | Contains one 13C or one 2H or one 17O | 6.25 |

| M+2 | Contains two 13C, one 18O, etc. | 0.88 |

| M+3 | Contains three 13C, etc. | 0.04 |

Note: This distribution is what complicates the interpretation of labeling data. For instance, a measured M+1 signal does not solely represent the incorporation of a single 13C from a tracer.

Mathematical Framework for Correction

The most common method for natural abundance correction uses a matrix-based approach.[1][2] The relationship between the measured and corrected MIDs can be expressed with the following equation:

M_measured = CM * M_corrected

Where:

-

M_measured is the vector of the observed mass isotopologue abundances.

-

CM is the correction matrix.

-

M_corrected is the vector of the true, tracer-derived mass isotopologue abundances that we want to determine.

The correction matrix (CM) is constructed based on the elemental composition of the molecule and the natural abundance of its constituent isotopes.[2] Each column in the matrix represents the theoretical MID for a molecule that has a specific number of atoms incorporated from the tracer.[1]

To find the corrected distribution, the equation is rearranged:

M_corrected = (CM)^-1 * M_measured

This calculation is typically performed using specialized software, as the manual construction and inversion of these matrices are complex and prone to error.[11][12][13]

Generalized Experimental and Data Analysis Workflow

A typical stable isotope tracing experiment using this compound involves several key steps from sample preparation to final data interpretation.

Experimental Protocol

-

Cell Culture and Labeling: Cells or organisms are cultured in a defined medium. An unlabeled control group is grown in parallel with the experimental group. The experimental group is then switched to a medium containing this compound for a specific duration. The timing is critical to achieve a metabolic steady state if desired.[2]

-

Metabolite Extraction: The metabolic activity is quenched rapidly (e.g., using liquid nitrogen or cold methanol) to halt enzymatic reactions. Metabolites are then extracted from the cells, typically using a solvent system like methanol/water/chloroform.

-

Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like adipic acid often require chemical derivatization (e.g., silylation) to increase their volatility. It is crucial to account for the atoms added during this step in the correction formula.[4][8] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not required.

-

Mass Spectrometry Analysis: Samples are injected into a GC-MS or LC-MS system. A high-resolution mass spectrometer is advantageous for resolving peaks of similar mass.[3] The instrument measures the mass-to-charge ratio (m/z) and intensity of the target metabolite and its isotopologues.

-

Data Acquisition: The raw spectral data is acquired, showing the intensity for each m/z value corresponding to the different isotopologues of adipic acid (e.g., M+0, M+1, ..., M+6).

Data Analysis and Correction Software

-

MID Determination: The raw data is processed to obtain the measured MID for adipic acid in both unlabeled control and labeled samples.[2]

-

Natural Abundance Correction: The measured MID is corrected using software tools that implement the matrix correction method. Several open-source and commercial packages are available:

-

IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural abundance and tracer impurity.[9][11]

-

AccuCor2: A tool designed for high-resolution data and dual-isotope tracer experiments.[14]

-

PolyMID: A software package that can remove the influence of naturally occurring heavy isotopes.[1]

-

-

Downstream Analysis: The corrected MIDs can be used for various quantitative analyses, such as calculating the fractional contribution of the tracer to the metabolite pool or as input for metabolic flux analysis (MFA) to determine intracellular reaction rates.[2][4]

Visualization of Concepts and Workflows

Diagrams are provided below to visually explain the core concepts of natural abundance correction, the experimental workflow, and a relevant metabolic pathway for adipic acid.

Diagram 1: Conceptual Model of Isotope Distribution

References

- 1. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Carbon-13 - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] IsoCor: isotope correction for high-resolution MS labeling experiments | Semantic Scholar [semanticscholar.org]

- 14. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to Interpreting the Certificate of Analysis for Adipic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document that accompanies high-purity chemical reagents, providing a detailed summary of the quality control testing performed on a specific batch. For isotopically labeled compounds such as Adipic acid-¹³C₆, the CoA is indispensable for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive breakdown of how to interpret a typical CoA for Adipic acid-¹³C₆, detailing the significance of each analytical test and providing insights into the experimental methodologies.

Understanding the Basics of the Certificate of Analysis

A Certificate of Analysis serves as a formal declaration from the manufacturer that the product meets a defined set of specifications.[1] It is a batch-specific document, meaning the data presented corresponds directly to the material in hand.[2] For researchers in drug development and other scientific fields, a thorough understanding of the CoA is paramount for quality assurance, traceability, and compliance with regulatory standards.[2]

Key Quantitative Data for Adipic Acid-¹³C₆

The following tables summarize the critical quantitative data typically presented in a CoA for Adipic acid-¹³C₆.

Table 1: Product Identification and General Properties

| Parameter | Example Value | Significance |

| Chemical Name | Adipic acid-¹³C₆ | The systematic name of the isotopically labeled compound. |

| CAS Number | 942037-55-0 | A unique numerical identifier assigned by the Chemical Abstracts Service.[3] |

| Molecular Formula | ¹³C₆H₁₀O₄ | Indicates the elemental composition with the specific isotope noted. |

| Molecular Weight | 152.10 g/mol | The mass of one mole of the ¹³C labeled compound.[4] |

| Appearance | White crystalline solid | A visual description of the physical form of the substance. |

| Solubility | Soluble in DMSO, Methanol | Information on appropriate solvents for sample preparation.[1] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Example Value | Significance |

| Chemical Purity (Assay) | ≥98% (CP) | The percentage of the desired compound in the material, excluding isotopic variations. |

| Isotopic Purity (Atom % ¹³C) | ≥99 atom % ¹³C | The percentage of carbon atoms in the molecule that are the ¹³C isotope. |

| Isotopic Enrichment | M+6 | Indicates the mass shift compared to the unlabeled compound due to the six ¹³C atoms. |

Experimental Protocols

The data presented in the CoA is generated through a series of rigorous analytical experiments. The following are detailed methodologies for the key experiments typically cited.

3.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the Adipic acid-¹³C₆ by separating it from any non-isotopic impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Method:

-

Column: A mixed-mode column such as Newcrom B is often suitable for separating dicarboxylic acids like adipic acid.[5]

-

Mobile Phase: A typical mobile phase might consist of a mixture of water, acetonitrile (MeCN), and an acid modifier like sulfuric acid (H₂SO₄).[5]

-

Detection: UV detection at a low wavelength, such as 200 nm, is common for compounds like adipic acid that lack a strong chromophore.[5]

-

Quantification: The purity is determined by calculating the area of the main peak corresponding to Adipic acid-¹³C₆ as a percentage of the total area of all detected peaks.

-

3.2. Mass Spectrometry (MS) for Isotopic Purity and Enrichment

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of the Adipic acid-¹³C₆.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS).

-

Method:

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For Adipic acid-¹³C₆, the expected molecular ion peak will be shifted by +6 mass units compared to the unlabeled adipic acid.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed to calculate the atom percent of ¹³C. This is often done by comparing the observed isotopic pattern to the theoretical pattern for a given level of enrichment.[6][7] Advanced software can be used to correct for the natural abundance of isotopes and determine the true isotopic enrichment.[8]

-

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of the Adipic acid-¹³C₆ and ensure the ¹³C labels are in the correct positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is acquired to confirm the presence and integration of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum is crucial for confirming the presence of the ¹³C labels. In a fully labeled compound like Adipic acid-¹³C₆, the signals will be significantly enhanced compared to a natural abundance spectrum. The chemical shifts and coupling patterns provide detailed structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of Adipic acid-¹³C₆.

Caption: Workflow for the analysis of Adipic acid-¹³C₆.

Conclusion

The Certificate of Analysis for Adipic acid-¹³C₆ is a vital tool for ensuring the quality and integrity of this important research material. By carefully examining the quantitative data and understanding the underlying experimental protocols, researchers can have a high degree of confidence in the identity, purity, and isotopic enrichment of the compound. This, in turn, is fundamental for achieving reliable and reproducible results in drug development and other scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. alliancechemical.com [alliancechemical.com]

- 3. This compound | CAS 942037-55-0 | LGC Standards [lgcstandards.com]

- 4. Adipic acid (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Adipic Acid | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. almacgroup.com [almacgroup.com]

- 8. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Storage and Handling of Adipic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and best practices for the safe storage, handling, and stability assessment of Adipic acid-¹³C₆. Adipic acid-¹³C₆ is a stable, non-radioactive, isotopically labeled compound used as an internal standard in quantitative analyses such as mass spectrometry and NMR, as well as in metabolic flux analysis. Proper management of this valuable reagent is critical to ensure its chemical purity, isotopic integrity, and the safety of laboratory personnel.

Storage and Stability

Adipic acid-¹³C₆ is a stable solid under recommended storage conditions.[1][2] The primary factors that can affect its stability are moisture, excessive heat, and incompatible materials.

Recommended Storage Conditions

To ensure the long-term stability and integrity of Adipic acid-¹³C₆, it is recommended to store it in a cool, dry, and well-ventilated area.[3] The following table summarizes the key storage parameters.

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature, not to exceed 30°C. | [3] |

| Humidity | Store in a dry environment. Adipic acid is not considered to be hygroscopic. | [1] |

| Light | Store away from direct light. | |

| Container | Keep in a tightly sealed, original container. | [3] |

| Atmosphere | No special atmosphere is generally required. | |

| Shelf Life | 2 years when stored properly in sealed packaging. | [3] |

Incompatible Materials and Conditions to Avoid

To prevent degradation or hazardous reactions, avoid storing Adipic acid-¹³C₆ with the following:

-

Strong Oxidizing Agents: Can cause a violent reaction.

-

Strong Bases/Alkalis: Can lead to a reaction.

-

Ammonia: Substance to be avoided.

-

Heat and Ignition Sources: Adipic acid is a combustible solid and dust may form explosive mixtures with air.[4]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling Adipic acid-¹³C₆:

| PPE | Specification | Source(s) |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | |

| Body Protection | Laboratory coat. | |

| Respiratory Protection | Not required under normal conditions of use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts should be used. |

Handling Procedures

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Use in a well-ventilated area or in a chemical fume hood.

-

Dispensing: When weighing and dispensing, do so in a designated area, such as a weighing hood or a fume hood, to minimize dust inhalation.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is handled or stored.

Disposal

Dispose of Adipic acid-¹³C₆ and any contaminated materials in accordance with local, state, and federal regulations. As a non-radioactive, isotopically labeled compound, it does not typically require special disposal procedures beyond those for the unlabeled chemical. However, it is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Protocols for Quality Assessment

Regularly assessing the chemical purity and isotopic enrichment of Adipic acid-¹³C₆ is crucial, especially for long-term studies or when using it as a quantitative standard. The following are representative analytical methods that can be adapted for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the chemical purity of Adipic acid-¹³C₆ and detecting any degradation products.

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with a mixture of aqueous buffer and organic solvent. For example, 95:5 (v/v) 25 mM potassium phosphate buffer (pH 2.5) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Sample Preparation | Accurately weigh and dissolve a sample of Adipic acid-¹³C₆ in the mobile phase to a known concentration (e.g., 1 mg/mL). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS can be used to assess both the chemical purity and the isotopic enrichment of Adipic acid-¹³C₆. Derivatization is typically required to increase the volatility of the dicarboxylic acid.

| Parameter | Specification |

| Derivatization | Esterification with a suitable agent (e.g., BF₃ in methanol or diazomethane) to form the dimethyl ester of adipic acid. |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| Injection Mode | Splitless injection. |

| Temperature Program | Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes. |

| MS Ionization | Electron Ionization (EI) at 70 eV. |

| MS Detection | Full scan mode to identify impurities and selected ion monitoring (SIM) to determine isotopic enrichment by comparing the ion signals of the labeled and unlabeled fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment

¹³C NMR is a direct method to confirm the positions and extent of isotopic labeling.

| Parameter | Specification |

| Solvent | Deuterated solvent such as DMSO-d₆ or D₂O. |

| Spectrometer | A high-field NMR spectrometer (e.g., 400 MHz or higher). |

| Experiment | Standard ¹³C NMR with proton decoupling. |

| Expected Chemical Shifts | The ¹³C spectrum of Adipic acid-¹³C₆ will show enhanced signals at approximately 174 ppm (carboxyl carbons) and between 24-34 ppm (methylene carbons) compared to the natural abundance spectrum. |

Logical Workflow for Storage and Handling

The following diagram illustrates the key steps for the safe and effective management of Adipic acid-¹³C₆ in a research environment.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Adipic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of Adipic Acid-¹³C₆, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic flux analysis and as an internal standard in quantitative studies. This document outlines the expected fragmentation pathways under Electron Ionization (EI) and provides a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Adipic acid-¹³C₆ is a hexanedioic acid molecule in which all six carbon atoms are replaced with the ¹³C isotope. This isotopic labeling provides a distinct mass shift, allowing for its differentiation from its endogenous, unlabeled counterpart in complex biological matrices. Understanding its fragmentation pattern in mass spectrometry is fundamental for developing robust analytical methods for its detection and quantification. This guide focuses on the fragmentation of the bis(trimethylsilyl) (TMS) derivative of Adipic Acid-¹³C₆, a common derivatization strategy to improve its volatility and chromatographic properties for GC-MS analysis.

Predicted Electron Ionization (EI) Fragmentation of Bis(trimethylsilyl) Adipate-¹³C₆

Upon electron ionization, the bis(trimethylsilyl) derivative of adipic acid-¹³C₆ undergoes characteristic fragmentation, leading to a series of diagnostic ions. The molecular ion ([M]⁺˙) and key fragment ions are summarized in the table below. The m/z values are predicted based on the known fragmentation of the unlabeled analogue and the +6 Da mass shift due to the six ¹³C atoms.

Table 1: Predicted m/z Values and Relative Abundance of Major Fragments of Bis(trimethylsilyl) Adipate-¹³C₆

| Predicted m/z | Proposed Fragment Structure | Relative Abundance (%) |

| 296 | [M]⁺˙ | Low |

| 281 | [M - CH₃]⁺ | ~35 |

| 201 | [M - C₄H₈¹³COOSi(CH₃)₃]⁺ | ~15 |

| 147 | [Si(CH₃)₃]⁺ | ~45 |

| 120 | [¹³C₄H₈¹³COOH]⁺˙ | ~20 |

| 73 | [Si(CH₃)₃]⁺ | 100 |

Note: The relative abundances are estimations based on the fragmentation pattern of the unlabeled compound and may vary depending on the specific instrument conditions.

Fragmentation Pathway

The fragmentation of bis(trimethylsilyl) adipate-¹³C₆ is initiated by the loss of a methyl group from one of the TMS moieties, a common fragmentation pathway for TMS derivatives, resulting in the stable [M-15]⁺ ion. Subsequent fragmentations involve cleavages of the carbon chain and losses of TMS groups, leading to the formation of characteristic ions.

Caption: Proposed EI fragmentation pathway of bis(trimethylsilyl) adipate-¹³C₆.

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the derivatization and subsequent GC-MS analysis of adipic acid-¹³C₆.

Materials and Reagents

-

Adipic acid-¹³C₆ standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Internal standard (e.g., a deuterated dicarboxylic acid)

-

Glass vials with PTFE-lined caps

-

Heating block or oven

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Sample Preparation and Derivatization

-

Standard Preparation: Prepare a stock solution of adipic acid-¹³C₆ in a suitable solvent such as ethyl acetate. Create a series of calibration standards by diluting the stock solution.

-

Internal Standard Addition: Add a known amount of the internal standard to each sample and calibration standard.

-

Drying: Evaporate the solvent from the samples and standards to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to remove all residual water.

-

Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Reaction: Tightly cap the vials and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

-

Cooling: Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM Ions for Adipic Acid-¹³C₆: m/z 281, 201, 120, 73.

-

SIM Ions for Internal Standard: To be determined based on the chosen standard.

-

Data Analysis and Interpretation

The acquired GC-MS data can be processed using the instrument's software. For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of adipic acid-¹³C₆ in unknown samples is then determined from this calibration curve. The full scan data will allow for the confirmation of the fragmentation pattern outlined in this guide.

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Caption: Experimental workflow for the GC-MS analysis of adipic acid-¹³C₆.

This guide provides a comprehensive overview of the mass spectrometric behavior of adipic acid-¹³C₆ and a robust protocol for its analysis. Researchers can utilize this information to develop and validate their own analytical methods for various applications in drug development and metabolic research.

Methodological & Application

Application Note: Quantitative Analysis of Adipic Acid in Human Plasma and Urine using Adipic acid-13C6 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a dicarboxylic acid that is an important biomarker in various metabolic pathways and is also used as a precursor in the production of polymers like nylon. Accurate and reliable quantification of adipic acid in biological matrices such as plasma and urine is crucial for clinical research, metabolic studies, and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of small molecules like adipic acid. The use of a stable isotope-labeled internal standard, such as Adipic acid-13C6, is the gold standard for quantitative analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results.[1] This application note provides a detailed protocol for the quantification of adipic acid in human plasma and urine using this compound as an internal standard.

Principle

The method employs a stable isotope dilution technique. A known amount of this compound is spiked into the biological sample prior to sample preparation. This "heavy" internal standard co-elutes with the endogenous "light" adipic acid during chromatographic separation and is detected by the mass spectrometer. Since the analyte and the internal standard have nearly identical physicochemical properties, any loss or variation during the analytical process affects both compounds equally.[2] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards with known concentrations.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described UPLC-MS/MS method for the quantification of adipic acid.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Adipic Acid | 145.1 | 127.1 | 100 | -10 |

| This compound | 151.1 | 132.1 | 100 | -10 |

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal, compensated by internal standard |

Experimental Protocols

Materials and Reagents

-

Adipic Acid (analytical standard)

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Formic Acid (LC-MS grade)

-

Human Plasma (drug-free)

-

Human Urine (drug-free)

Preparation of Stock and Working Solutions

-

Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Adipic Acid Working Solutions (for calibration curve and QCs): Prepare a series of working solutions by serially diluting the adipic acid stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 1000 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Sample Preparation

For Human Plasma:

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC).

-

Pipette 100 µL of plasma into the corresponding tube.

-

Add 20 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

For Human Urine:

-

Label 1.5 mL microcentrifuge tubes.

-

Pipette 50 µL of urine into the corresponding tube.

-

Add 20 µL of the Internal Standard Working Solution (10 µg/mL).

-

Add 430 µL of 0.1% formic acid in water.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 5 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Analysis

Inject 5 µL of the prepared sample into the LC-MS/MS system. A typical gradient elution is as follows:

Table 4: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

Data Analysis and Quantification

The concentration of adipic acid in the samples is determined by calculating the peak area ratio of adipic acid to this compound. A calibration curve is generated by plotting the peak area ratios of the standards against their known concentrations using a weighted (1/x²) linear regression.

Visualizations

Caption: Experimental workflow for adipic acid quantification.

Caption: Logic of internal standard-based quantification.

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adipic acid (¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. ADIPIC ACID | Eurisotop [eurisotop.com]

Application Note: Quantitative Analysis of Adipic Acid by GC-MS using Isotope Dilution with Adipic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a dicarboxylic acid of significant industrial importance and is also found in various biological and environmental samples. Accurate and sensitive quantification of adipic acid is crucial in diverse fields, including industrial process monitoring, environmental analysis, and biomedical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, the low volatility of adipic acid necessitates a derivatization step to convert it into a more volatile form suitable for GC analysis.

This application note provides a detailed protocol for the derivatization of adipic acid and its stable isotope-labeled internal standard, adipic acid-13C6, followed by quantitative analysis using GC-MS. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision. The described method is applicable for the quantification of adipic acid in various matrices.

Principle

The method is based on the derivatization of adipic acid with a silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to form the volatile bis(trimethylsilyl) ester. The derivatized sample is then analyzed by GC-MS. Quantification is achieved by isotope dilution mass spectrometry, where a known amount of this compound is added to the sample as an internal standard prior to sample preparation. The ratio of the peak area of the analyte to the internal standard is used to determine the concentration of adipic acid in the sample. Selected ion monitoring (SIM) is employed to enhance the sensitivity and selectivity of the analysis.

Experimental Protocols

Reagents and Materials

-

Adipic acid standard

-

This compound (internal standard)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (GC grade)

-

Nitrogen gas (high purity)

-

GC vials (2 mL) with inserts and caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Standard and Sample Preparation

Standard Stock Solutions:

-

Prepare a stock solution of adipic acid (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate amounts of the adipic acid stock solution into a constant amount of the this compound internal standard solution.

-

A typical calibration range could be from 0.1 µg/mL to 50 µg/mL of adipic acid.

Sample Preparation:

-

For liquid samples, transfer a known volume (e.g., 100 µL) into a clean tube.

-

For solid samples, perform a suitable extraction procedure to isolate the adipic acid.

-

Add a known amount of the this compound internal standard solution to each sample.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol

-

To the dried residue of the standard or sample, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 60 minutes in a heating block or oven.[1]

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

GC-MS Parameters

| Parameter | Value |

| GC Parameters | |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Parameters | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM)

The selection of appropriate ions for monitoring is critical for the sensitivity and specificity of the analysis. Based on the mass spectrum of bis(trimethylsilyl) adipate, the following ions are recommended for monitoring.[1]

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Adipic Acid-TMS Derivative | 275.1 | 141.1 |

| This compound-TMS Derivative | 281.1 | 147.1 |

Note: The m/z values for the 13C6-labeled internal standard are shifted by +6 amu for fragments containing the carbon backbone.

Data Presentation

The following table summarizes the typical performance characteristics of the method.

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery (%) | 95 - 105% |

| Precision (RSD %) | < 10% |

Mandatory Visualization

Derivatization Reaction

Caption: Silylation of this compound with BSTFA.

Experimental Workflow

Caption: Workflow for Adipic Acid Quantification.

Conclusion

This application note provides a robust and reliable method for the quantitative analysis of adipic acid in various samples using GC-MS with isotope dilution. The silylation derivatization with BSTFA is efficient and reproducible, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. The detailed protocol and GC-MS parameters can be readily implemented in analytical laboratories for routine analysis of adipic acid.

References

Application Note: Quantitative Analysis of Urinary Dicarboxylic Acids Using a Stable Isotope Dilution LC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the simultaneous quantification of key dicarboxylic acids (DCAs), including adipic acid, suberic acid, and sebacic acid, in human urine. The method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, using Adipic acid-13C6 as an internal standard to ensure high accuracy and precision. Dicarboxylic aciduria, the excessive excretion of these acids, is a critical indicator for several inborn errors of metabolism, particularly defects in fatty acid β-oxidation.[1][2] Accurate measurement of these biomarkers is crucial for the diagnosis and monitoring of such conditions.[2] The protocol provided covers sample preparation via liquid-liquid extraction, derivatization, and optimized LC-MS/MS parameters for high-throughput analysis.

Introduction

Dicarboxylic acids are metabolites produced through the ω-oxidation of fatty acids.[1] Under normal physiological conditions, this is a minor pathway. However, when the primary β-oxidation pathway is impaired, there is an increased flux through ω-oxidation, leading to the accumulation and subsequent excretion of C6-C10 dicarboxylic acids like adipic (C6), suberic (C8), and sebacic (C10) acids in urine.[1] Elevated levels of these acids are characteristic of dicarboxylic aciduria, a hallmark of genetic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.

Stable isotope dilution (SID) LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional specificity, sensitivity, and precision.[3] By spiking a known concentration of a stable isotope-labeled internal standard (e.g., this compound) into each sample, variations from sample preparation and matrix effects can be accurately corrected, ensuring reliable quantification.[3] This note provides a comprehensive protocol for implementing such an assay.

Experimental Protocol

Materials and Reagents

-

Analytes: Adipic acid, Suberic acid, Sebacic acid (Sigma-Aldrich)

-

Internal Standard (IS): this compound (Cambridge Isotope Laboratories)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate (HPLC grade), n-Butanol (HPLC grade), Water (LC-MS grade)

-

Reagents: Hydrochloric Acid (HCl), Formic Acid (LC-MS grade), Ammonium Formate

-

Sample: Human urine, stored at -80°C

Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each dicarboxylic acid analyte and this compound in 10 mL of methanol. Store at -20°C.

-

Intermediate Analyte Mixture (10 µg/mL): Combine appropriate volumes of each analyte stock solution and dilute with 50:50 Methanol:Water to achieve a final concentration of 10 µg/mL for each analyte.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 Methanol:Water.

-

Calibration Standards: Prepare a series of calibration standards by spiking the intermediate analyte mixture into a blank urine matrix (or surrogate matrix) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

-

Derivatization Reagent (3 M HCl in n-Butanol): Prepare by carefully adding the required volume of concentrated HCl to n-butanol. This should be done in a fume hood.[4][5]

Sample Preparation and Derivatization

-

Thaw Samples: Thaw frozen urine samples on ice. Centrifuge at 4°C for 10 minutes at 10,000 x g to remove cellular debris.[6]

-

Aliquot: Transfer 100 µL of supernatant from each sample, calibrator, and quality control (QC) sample into a 2 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the 1 µg/mL Internal Standard Working Solution to every tube (except for double blanks).

-

Acidification: Add 50 µL of 1 M HCl to each tube and vortex briefly.

-

Extraction: Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 10,000 x g for 5 minutes.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried extract in 100 µL of 3 M HCl in n-butanol.[5] Cap the tubes tightly and heat at 65°C for 20 minutes to form butyl esters.[4][5]

-

Final Evaporation & Reconstitution: Evaporate the derivatization reagent under nitrogen at 40°C. Reconstitute the final residue in 200 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid). Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "Sample Preparation" A[Urine Sample (100 µL)] -- "Add 10 µL IS" --> B; B[Spiked Sample] -- "Acidify (HCl)" --> C; C[Acidified Sample] -- "Extract (Ethyl Acetate)" --> D; D[Organic Extract] -- "Evaporate to Dryness" --> E; end

subgraph "Derivatization" E[Dried Extract] -- "Add 3M HCl in n-Butanol" --> F; F[Reaction Mixture] -- "Heat at 65°C for 20 min" --> G; G[Butylated DCAs] -- "Evaporate to Dryness" --> H; end